molecular formula C9H17N B13239042 7-Azaspiro[3.6]decane

7-Azaspiro[3.6]decane

Cat. No.: B13239042
M. Wt: 139.24 g/mol
InChI Key: VCSWIDPMTFSITK-UHFFFAOYSA-N
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Description

7-Azaspiro[3.6]decane (CAS 1368186-85-9) is a nitrogen-containing spirocyclic compound with the molecular formula C9H17N and a molecular weight of 139.24 g/mol . This compound is part of a class of spirocyclic structures known for their three-dimensional properties and structural rigidity . The fundamental spirane framework consists of two monocyclic rings linked in an orthogonal relationship by a common spiro atom, which confers significant stiffness to the molecule . This rigidity makes this compound a highly valuable scaffold in medicinal chemistry and drug design, as it provides a stable three-dimensional framework for the spatial disposition of pharmacophoric groups . In pharmaceutical research, such spirocyclic scaffolds are exploited to create skeletal diversity and explore chemical space in the development of novel therapeutic agents . The unique structural characteristics of spirocycles like this one are leveraged in the design of compounds for various applications, including investigations as arginase inhibitors for potential therapeutic intervention . As a versatile synthetic intermediate, it serves as a key building block in organic synthesis for the construction of more complex, diversifiable molecular architectures . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

7-azaspiro[3.6]decane

InChI

InChI=1S/C9H17N/c1-3-9(4-1)5-2-7-10-8-6-9/h10H,1-8H2

InChI Key

VCSWIDPMTFSITK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCCNCC2

Origin of Product

United States

Synthetic Methodologies for 7 Azaspiro 3.6 Decane and Derived Analogues

Conventional Approaches to Spirocycle Construction

Traditional methods for building spirocyclic frameworks, including the 7-azaspiro[3.6]decane system, often rely on well-established organic reactions. These approaches can be broadly categorized into intramolecular cyclizations, intermolecular annulations, and ring expansion or contraction methodologies.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for the synthesis of spirocycles, where a single molecule containing all the necessary atoms undergoes a ring-forming reaction. This can be achieved through various means, including:

N-Acyliminium Ion Cyclization: This method has been utilized for the synthesis of spiroaminal compounds. researchgate.net

Radical Cyclization: A diastereoselective 7-exo-trig radical cyclization has been employed to construct the tricyclic core of certain natural products, setting three of four contiguous stereocenters in the process. researchgate.net

1,3-Dipolar Cycloaddition: The intramolecular 1,3-dipolar cycloaddition of nitrones is a key step in the synthesis of the 1-azaspiro[4.5]decane core found in cylindricine-type alkaloids. researchgate.net

Palladium-Catalyzed Intramolecular N-Arylation: Dibenzoazaspiro compounds have been synthesized from chiral N-tert-butanesulfinyl imines via a palladium-catalyzed intramolecular N-arylation. nih.gov

Silicon-Assisted Intramolecular Cyclizations: Functionalized allylsilanes can undergo highly stereocontrolled silicon-assisted intramolecular cyclizations to form three- to seven-membered rings. beilstein-journals.org

Povarov Reaction Cascade: A diastereoselective intramolecular cyclization/Povarov reaction cascade has been developed for the one-pot synthesis of polycyclic quinolines. rsc.org

Intermolecular Annulation Strategies

Intermolecular annulation involves the joining of two or more separate molecules to form a ring system. This approach is widely used in the construction of spirocyclic frameworks.

Diels-Alder Cycloaddition: The Diels-Alder reaction between an exocyclic dienophile and a diene is a straightforward strategy for constructing spirocyclic moieties containing a six-membered ring. nih.gov A rhodium(I)-catalyzed cycloisomerization followed by a highly selective Diels-Alder homodimerization has been used to synthesize spiro compounds with seven- and six-membered rings. nih.gov

[4+2] Cycloaddition: A NaH-promoted domino reaction between an azadiene bearing an indene (B144670) moiety and a Nazarov reagent has been developed to obtain spiro[4.5]decane derivatives via a [4+2] cycloaddition with good yields and high diastereoselectivity. researchgate.net

Gold-Catalyzed Intermolecular Dearomative Cyclization: A gold-catalyzed reaction between diazo oxindole (B195798) and tryptamine (B22526) has been developed for the preparation of C-3-oxindole fused pyrroloindoline products. researchgate.net

Ring Expansion and Contraction Methodologies

Altering the size of an existing ring within a molecule can be an effective way to access different spirocyclic systems.

Ring-Rearrangement Metathesis (RRM): Using 7-azanorbornenes as starting materials, ring-rearrangement metathesis has been employed to obtain interesting spirocyclic compounds. nih.gov

Successive Ring Expansion (SuRE): New methods have expanded the scope of the Successive Ring Expansion (SuRE) strategy for the synthesis of synthetically challenging lactams, including medium-sized and macrocyclic lactams. rsc.org

Wagner-Meerwein Rearrangement: A gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of yne-methylenecyclopropanes has been developed to synthesize 3-azabicyclo[5.2.0]nonadiene, a bicyclic 7/4 ring system. pku.edu.cn

Asymmetric Synthesis of Chiral this compound Scaffolds

The synthesis of enantiomerically pure spirocycles is crucial for their application in pharmaceuticals. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.com After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. sigmaaldrich.com

Evans Auxiliaries: The Evans family of chiral auxiliaries, which are 4-substituted oxazolidin-2-ones, are widely used. rsc.org However, the SuperQuat family of auxiliaries (4-substituted 5,5-dimethyloxazolidine-2-ones) were developed to address some shortcomings of the Evans auxiliaries by inducing a conformational bias and offering superior diastereofacial selectivity. rsc.org

Sulfur-Based Chiral Auxiliaries: These auxiliaries are valuable for the synthesis of natural products and compounds with pharmacological activity. sigmaaldrich.com

Asymmetric Michael Addition: Chiral auxiliaries have been used to control asymmetric Michael addition reactions, leading to products with high stereoselectivity. sioc-journal.cn

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Family Structural Features Common Applications
Evans Auxiliaries 4-substituted oxazolidin-2-ones Aldol (B89426) reactions, alkylations, Diels-Alder reactions sigmaaldrich.comrsc.org
SuperQuat Auxiliaries 4-substituted 5,5-dimethyloxazolidine-2-ones Enhanced diastereofacial selectivity over Evans auxiliaries rsc.org
Sulfur-Based Auxiliaries Contain a sulfur atom Acetate aldol reactions, Michael additions, resolution of racemic mixtures sigmaaldrich.com

Organocatalytic Enantioselective Syntheses

Organocatalysis utilizes small organic molecules to catalyze chemical reactions enantioselectively. mdpi.com This approach has emerged as a powerful tool for the synthesis of chiral molecules, including spirocyclic piperidones. mdpi.com

One-Pot Two-Step Synthesis: An organocatalytic asymmetric synthesis of spirocyclic piperidones has been achieved through a one-pot, two-step sequence involving a Wolff rearrangement–amidation–Michael–hemiaminalization cascade. mdpi.com

Cinchona Alkaloid-Derived Catalysts: Quinidine alkaloid-derived organocatalysts have been used for the enantioselective Michael addition of nitromethane (B149229) to unsaturated Meldrum's acid derivatives. aalto.fi A recyclable organocatalyst based on a demethylated cinchona squaramide has been developed for the gram-scale enantioselective synthesis of (S)-baclofen. beilstein-journals.org

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acid has been used to catalyze the condensation of cyclic ketones and hydroxylamines for the enantioselective synthesis of inherently chiral tribenzocycloheptene derivatives. nih.gov

Table 2: Research Findings in Organocatalytic Enantioselective Syntheses

Reaction Type Catalyst Key Findings Reference
Wolff rearrangement–amidation–Michael–hemiaminalization Amine catalyst C5 and benzoic acid Synthesis of chiral spirocyclic piperidones with good yields and high enantioselectivities. mdpi.com
Enantioselective Michael addition Quinidine alkaloid derived organocatalysts Synthesis of a precursor to Pregabalin. aalto.fi
Condensation of cyclic ketones and hydroxylamines Chiral phosphoric acid (CPA) Enantioselective synthesis of inherently chiral tribenzocycloheptene derivatives with up to 97% yield and 99% ee. nih.gov
Stereoselective Michael addition Lipophilic cinchona-squaramide organocatalyst Synthesis of a chiral precursor to baclofen (B1667701) with quantitative yield and excellent enantiomeric excess (up to 96%). beilstein-journals.org

Transition Metal-Catalyzed Asymmetric Transformations

The construction of specific enantiomers of chiral azaspirocycles is of paramount importance, as the biological activity of such molecules is often stereospecific. Transition metal-catalyzed asymmetric synthesis represents a powerful strategy for achieving high enantioselectivity. sioc-journal.cn These methods typically involve a transition metal center (such as Rh, Ru, Pd, Cu, or Ir) and a chiral ligand, which together catalyze the formation of the desired stereoisomer. sioc-journal.cn

Several key transformations have been adapted for the asymmetric synthesis of heterocyclic compounds, which are applicable to azaspirocycle construction:

Asymmetric 1,3-Dipolar Cycloadditions: This is one of the most efficient methods for preparing five-membered heterocycles stereoselectively. catalyst-enabling-synthetic-chemistry.com For instance, the copper-catalyzed asymmetric [3+2] cycloaddition of azomethine ylides with various dipolarophiles can produce chiral α-heteroarylpyrrolidines. catalyst-enabling-synthetic-chemistry.com Similarly, silver-catalyzed reactions with activated trifluoromethyl-substituted azomethine ylides have been developed. catalyst-enabling-synthetic-chemistry.com These approaches allow for the creation of complex molecules with controlled stereochemistry. catalyst-enabling-synthetic-chemistry.com

Palladium-Catalyzed Intramolecular Reactions: Palladium catalysts are effective in forming nitrogen-containing rings. For example, the intramolecular aminoarylation of alkenes can generate pyrrolidines in good yields. acs.org The proposed mechanism involves oxidative addition of an aryl bromide, formation of a Pd-amido species, insertion of the alkene into the Pd-N bond, and subsequent reductive elimination to yield the cyclized amine product. acs.org

Asymmetric Hydroamination: The direct addition of an amine to an unactivated alkene, known as hydroamination, is an atom-economical route to secondary and tertiary amines. acs.org While challenges remain in developing broadly applicable asymmetric versions, significant progress has been made, particularly with activated alkenes like allenes, where gold(I) catalysts have shown promise. acs.org

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Reactions for Heterocycle Synthesis
Catalyst SystemReaction TypeSubstratesProduct TypeKey FeatureSource
Copper-Chiral Ligand1,3-Dipolar CycloadditionAzomethine Ylides + Acyclic 1,3-DienesChiral PyrrolidinesHighly selective formation of five-membered rings. catalyst-enabling-synthetic-chemistry.com
Palladium-BINAP LigandIntramolecular HydroaminationAlkenyl AminesChiral Pyrrolidines/PiperidinesGood yields and enantioselectivities (up to 81% ee). acs.org
Rhodium/Ruthenium-Chiral LigandAsymmetric AdditionOrganoboron Reagents + CarbonylsChiral AlcoholsPowerful method for creating versatile optically active alcohols. sioc-journal.cn

Utilization of Enantiopure Building Blocks

An alternative strategy to asymmetric catalysis is the use of enantiopure building blocks, where a stereocenter from the chiral pool is incorporated into the synthetic route. This approach transfers the chirality of the starting material to the final spirocyclic product. This method is particularly useful when suitable chiral starting materials are readily available, often from natural sources or through biocatalytic methods. acs.org

A notable example is the synthesis of new poly(hydroxy)aminooxepane derivatives, which serve as carbohydrate mimetics. nih.gov The synthesis begins with enantiopure nitrones, which are prepared in multi-gram scales. nih.gov These chiral nitrones react with lithiated allenes to form 1,2-oxazine derivatives with excellent diastereoselectivity (>95:5). nih.gov Subsequent stereoselective rearrangements and reductive transformations yield the target enantiopure aminooxepanes. nih.gov This highlights how chirality from a starting material can be effectively translated through a synthetic sequence to produce a complex chiral target. nih.gov

Other examples of this strategy include:

The use of enantiopure oxiranes as versatile building blocks for constructing complex natural products. ethz.ch

The application of hydrolases (lipases, esterases) in kinetic resolutions to produce enantiopure alcohols and esters, which can serve as chiral starting materials for more complex targets. acs.org

Table 2: Synthesis via Enantiopure Building Blocks
Enantiopure Starting MaterialKey TransformationResulting Chiral Intermediate/ProductSignificanceSource
Enantiopure (Z)-configured nitronesReaction with lithiated TMSE-allene1,2-Oxazine derivativesHigh diastereoselectivity (>95:5) in forming the core structure. nih.gov
Racemic esters/alcoholsEnzymatic kinetic resolution (Hydrolases)Enantiopure alcohols or estersProvides access to versatile chiral synthons for API synthesis. acs.org
Enantiopure oxiranesRing-opening and further functionalizationComplex natural product analoguesDemonstrates utility of simple chiral epoxides in total synthesis. ethz.ch

Advanced Synthetic Techniques and Emerging Methods

The quest for more efficient and sustainable chemical processes has driven the adoption of advanced synthetic techniques. For azaspirocycle synthesis, multicomponent reactions, photoredox catalysis, and microwave-assisted protocols have emerged as powerful tools.

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. exaly.com Recently, a novel MCR for the direct assembly of N-heterospirocycles was developed using visible-light photocatalysis. nih.gov This method facilitates the construction of β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes. nih.gov The reaction is believed to proceed through the photocatalytic generation of N-centered radicals, which then engage in a cascade of reactions to assemble the spirocyclic framework in a modular fashion. nih.gov This approach avoids the multistep procedures often required for the synthesis of β-spirocyclic pyrrolidines. nih.gov

Visible-light photoredox catalysis has become a transformative tool in organic synthesis over the past decade, enabling the construction of complex molecules under exceptionally mild conditions. scientificupdate.combeilstein-journals.org This strategy uses a photocatalyst that, upon absorption of visible light, can initiate chemical reactions through single-electron transfer (SET) processes, generating highly reactive radical intermediates. nih.govbeilstein-journals.org

In the context of azaspirocycle synthesis, an iridium-based photocatalyst, (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆, has been successfully employed to synthesize β-spirocyclic pyrrolidines. acs.org The reaction couples N-allylsulfonamides with a variety of alkenes. nih.govacs.org This method is advantageous as it avoids harsh reagents and conditions, and its applicability has been demonstrated through the synthesis of drug derivatives and a successful scale-up using flow chemistry. nih.gov The power of this technique lies in its ability to forge chemical bonds and create reaction pathways that are difficult to access through traditional thermal methods. d-nb.info

Microwave-assisted synthesis has been widely adopted as a method to dramatically accelerate chemical reactions. ekb.eg By using microwave irradiation as a heat source, reaction times can often be reduced from hours to minutes, while simultaneously increasing product yields and purity. ekb.egmdpi.com This technique is particularly effective for heterocyclic and spirocyclic synthesis.

For example, in the synthesis of novel spiro-isoquinoline derivatives, switching from conventional reflux heating to microwave-assisted conditions led to a significant improvement. mdpi.com The reaction of a precursor with hydrazine (B178648) hydrate (B1144303) to form compound 7 required 4 hours under reflux to achieve a 53% yield. mdpi.com Under microwave irradiation (500 W, 140 °C), the same reaction was completed in just 15 minutes with an improved yield of 84%. mdpi.com A similar trend was observed for the synthesis of compound 8 with thiourea, where the yield increased from 59% (4 hours reflux) to 86% (15 minutes microwave). mdpi.com These results clearly demonstrate the efficiency and practical benefits of microwave-assisted protocols in the synthesis of complex spiro compounds. mdpi.commdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Spiro Derivatives mdpi.com
CompoundMethodReaction TimeYield
5'-amino-1,3-dioxo-2-phenyl-2,2',3,4'-tetrahydro-1H-spiro[isoquinoline-4,3'-pyrazole]-4'-carbonitrile (7)Conventional (Reflux)4 hours53%
Microwave-Assisted15 minutes84%
Compound 8 (Thiourea Adduct)Conventional (Reflux)4 hours59%
Microwave-Assisted15 minutes86%

Challenges and Prospects in this compound Synthesis

Despite significant progress, the synthesis of this compound and its analogues continues to present challenges. A primary difficulty lies in controlling the stereochemistry at the quaternary spiro-center. While asymmetric catalysis and chiral building block strategies are effective, the development of new, more versatile, and highly selective catalysts remains a priority. sioc-journal.cn For many reactions, the predictability of ring-closing direction and diastereoselectivity needs further investigation to become a truly general method. cardiff.ac.uk

Future prospects in this field are promising. The development of novel catalytic systems, including those for direct C-H amination, could provide more efficient and direct routes to these scaffolds. acs.org The continued exploration of emerging methods like photoredox and flow chemistry is expected to yield new synthetic pathways that are not only efficient but also more sustainable. nih.gov As the demand for novel spirocyclic compounds in medicinal chemistry grows, driven by their potential as antiviral or anticancer agents, the development of robust and scalable synthetic routes to structures like this compound will remain an active and important area of research. nih.govresearchgate.net

Chemical Reactivity and Derivatization Strategies of the 7 Azaspiro 3.6 Decane Core

Functionalization at the Nitrogen Atom (N-Derivatization)

The secondary amine nitrogen atom in the 7-azaspiro[3.6]decane core is the most common site for initial functionalization due to its inherent nucleophilicity. Standard reactions for secondary amines, such as acylation, sulfonylation, alkylation, and protection/deprotection sequences, are readily applicable, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical and biological properties.

N-Acylation and Sulfonylation: The nitrogen can be readily acylated using acyl chlorides or activated carboxylic acids. This reaction is fundamental for introducing amide functionalities, which are prevalent in bioactive molecules. For instance, in related azaspiro[4.5]decane systems, N-benzoyl groups have been introduced by reacting the parent amine with benzoyl chloride in the presence of a base. mdpi.com Similarly, sulfonylation with sulfonyl chlorides, such as benzenesulfonyl chloride or tosyl chloride, yields stable sulfonamides. sci-hub.seacs.org These reactions are typically high-yielding and serve to introduce hydrogen bond acceptors and lipophilic aryl groups. A common strategy involves protecting the nitrogen with a tert-butoxycarbonyl (Boc) group, which can be selectively removed under mild acidic conditions to enable further modular derivatization.

N-Alkylation: Alkylation of the nitrogen atom introduces tertiary amine functionality. This can be achieved through direct alkylation with alkyl halides or via reductive amination. Reductive amination, involving the reaction of the spirocycle with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is often preferred as it proceeds under mild conditions and minimizes over-alkylation. While specific examples on the this compound core are not prevalent in readily available literature, studies on the closely related 1,4-dioxa-7-azaspiro[4.5]decane show successful N-methylation, demonstrating the feasibility of this approach. nih.gov

Carbon-Carbon Bond Forming Reactions on the Spirocyclic System

Modifying the carbocyclic framework of the this compound skeleton is a more complex challenge but offers the potential to create novel chemical matter with precisely controlled three-dimensional shapes. sigmaaldrich.com Strategies often involve the functionalization of a precursor molecule or the direct, selective activation of C-H bonds on the spirocyclic core.

A significant strategy for functionalizing the cyclobutane (B1203170) portion of the scaffold involves the regioselective monoborylation of spirocyclobutene precursors. nih.gov Research has shown that using an inexpensive copper salt and a bidentate phosphine (B1218219) ligand, a boryl moiety (such as a boronic ester pinacol (B44631) ester, Bpin) can be installed with complete regiocontrol on the double bond of a spiro[3.6]cyclobutene. nih.gov This borylated spirocycle is a highly versatile intermediate. The carbon-boron bond serves as a synthetic handle for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the formation of new carbon-carbon bonds by introducing aryl or vinyl groups. nih.gov

Another conceptual approach, demonstrated on related spiro-piperidines, involves the generation of an enamine or enolate from a ketone precursor to the azaspirocycle. For example, the alkylation of the pyrrolidine (B122466) enamine of ethyl 3-oxopiperidine-1-carboxylate was used to introduce substituents at the C-6 position of a 1,4-dioxa-7-azaspiro[4.5]decane system. nih.gov This highlights that functionalization of the carbon alpha to the nitrogen is a viable strategy, often proceeding through a ketone intermediate. Radical-mediated C-C bond formation, while a powerful tool in organic synthesis, remains less explored for the direct functionalization of this specific scaffold. libretexts.org

Stereoselective Functionalization of the Azaspiro[3.6]decane Skeleton

The spiro carbon atom of this compound is a quaternary center, and the introduction of further substituents on the rings can create additional stereocenters. Controlling the stereochemical outcome of these functionalizations is crucial for medicinal chemistry applications, as different stereoisomers can have vastly different biological activities. The main challenges include region-controlled and stereo-controlled generation of these new stereocenters. cardiff.ac.uk

Most progress in this area has focused on the asymmetric synthesis of the spirocyclic core itself, rather than the subsequent stereoselective derivatization of a pre-formed achiral scaffold. For example, asymmetric intramolecular aza-Michael cyclizations catalyzed by chiral phosphoric acids have been successfully employed to create enantioenriched 3-spiropiperidines. whiterose.ac.uk Similarly, the total synthesis of marine alkaloids like halichlorine, which contains a 6-azaspiro[4.5]decane skeleton, relies on highly stereoselective steps, such as intramolecular Michael additions, to construct the chiral spirocyclic core. nih.gov

These strategies provide a blueprint for how stereocontrol might be achieved when functionalizing the this compound system. Potential approaches could involve:

Substrate Control: Using a chiral starting material where the existing stereocenters direct the approach of reagents to one face of the molecule.

Catalyst Control: Employing chiral catalysts (e.g., transition metal complexes with chiral ligands or organocatalysts) that can differentiate between enantiotopic faces or positions on the spirocycle.

Auxiliary Control: Attaching a chiral auxiliary to the nitrogen atom, which can direct subsequent reactions on the carbocyclic rings before being cleaved.

Introduction of Diverse Chemical Moieties onto the Scaffold

The ability to introduce a wide variety of chemical groups is essential for building libraries of compounds for drug discovery. ebsco.com The derivatization strategies discussed in the previous sections provide multiple avenues for diversifying the this compound scaffold.

The N-derivatization (Section 3.1) allows for the direct attachment of moieties common in pharmaceuticals, such as substituted benzamides, sulfonamides, and various alkyl chains. mdpi.comsci-hub.se These groups can be used to tune properties like solubility, lipophilicity, and metabolic stability, or to engage in specific interactions with biological targets.

The carbon-carbon bond forming reactions (Section 3.2), particularly through the versatile borylated intermediates, unlock a much broader chemical space. The carbon-boron bond can be transformed into a variety of other functional groups, providing a divergent point for synthesis. For example, borylated spirocycles can undergo:

Suzuki Coupling: to introduce aryl and heteroaryl groups. nih.gov

Oxidation: to yield hydroxyl groups.

Halogenation: to install bromine or chlorine atoms, which can be used in further cross-coupling reactions.

Furthermore, functional groups introduced onto the scaffold can be further manipulated. For instance, a study on a related azaspirocycle demonstrated that a chloromethyl group, installed via a photocatalytic reaction, could be oxidized to an aldehyde or used in a cross-electrophile coupling to attach a pyridine (B92270) ring. acs.org The synthesis of complex thioglycosides from a 1-thia-4-azaspiro[4.5]decane derivative showcases the potential to attach large, polar, and structurally complex units to the spirocyclic core. nih.gov

Conformational Analysis and Stereochemical Characterization of 7 Azaspiro 3.6 Decane Systems

Inherent Conformational Preferences of Spiro[3.6] Systems

The conformational landscape of the parent carbocyclic spiro[3.6]decane is foundational to understanding its heterocyclic analogue. The spiro[3.6]decane system consists of a cyclobutane (B1203170) ring and a cycloheptane (B1346806) ring joined by a spiro-carbon. The cyclobutane ring is not planar and typically adopts a puckered conformation to relieve ring strain. The larger cycloheptane ring is significantly more flexible, with several low-energy conformations possible, including the chair, twist-chair, boat, and twist-boat forms. The energetic barrier between these conformations is relatively low.

The fusion of these two rings at the spiro-center introduces additional conformational constraints. The preferred conformation of the cycloheptane ring in spiro[3.6]decane is influenced by the need to minimize steric interactions with the adjacent cyclobutane ring. Computational studies and spectroscopic analyses of related spiro systems suggest that the cycloheptane ring will adopt a conformation that orients its substituents in pseudo-axial and pseudo-equatorial positions to reduce transannular strain. In the unsubstituted 7-azaspiro[3.6]decane, the introduction of the nitrogen atom in the seven-membered ring influences the conformational equilibrium. The nitrogen atom's lone pair and its potential for hydrogen bonding can affect the relative stability of the chair and twist-chair conformations of the azepane ring.

Influence of Substituents on Conformational Dynamics

The introduction of substituents onto the this compound framework has a profound impact on its conformational preferences and dynamics. The position, size, and electronic nature of the substituents dictate the steric and electronic interactions that govern the molecule's three-dimensional structure.

Substituents on the nitrogen atom (position 7) can significantly influence the inversion barrier of the nitrogen and the conformational equilibrium of the seven-membered ring. For instance, a bulky substituent on the nitrogen is likely to favor a conformation where it occupies a pseudo-equatorial position to minimize steric clashes with the rest of the ring system.

Substituents on the carbon atoms of either ring can also lock the molecule into a preferred conformation. For example, a large substituent on the carbon adjacent to the spiro-center will create significant steric hindrance, favoring a conformation that places this group in a less sterically crowded environment. The interplay of multiple substituents can lead to complex conformational equilibria, which can be studied using dynamic NMR spectroscopy to determine the energy barriers between different conformational states. In related azaspiro systems, the stereoelectronic effects of substituents, such as the anomeric effect in 1-oxa-7-azaspiro[5.5]undecane, have been shown to play a crucial role in determining the preferred conformation. csic.es

Table 1: Predicted Influence of Substituents on Conformational Preferences of this compound

Substituent PositionSubstituent TypePredicted Conformational Effect
N7Small (e.g., -H, -CH3)Lower nitrogen inversion barrier; equilibrium of multiple ring conformations.
N7Bulky (e.g., -tBu, -Ph)Higher nitrogen inversion barrier; preference for pseudo-equatorial position.
C6 or C8AnyMay favor a specific chair or twist-chair conformation to minimize steric strain.
Cyclobutane RingAnyCan influence the puckering of the four-membered ring and its orientation relative to the seven-membered ring.

Elucidation of Diastereomeric and Enantiomeric Relationships in this compound Frameworks

The spiro-carbon of this compound is a stereocenter if the substitution pattern on both rings is appropriate, leading to the possibility of enantiomers. Furthermore, the presence of other stereocenters on the rings gives rise to diastereomers. The rigid and well-defined three-dimensional structure of spirocycles makes them valuable scaffolds for controlling the spatial orientation of functional groups.

The synthesis of specific diastereomers or the separation of enantiomers is a key challenge and a critical aspect of their application, particularly in drug discovery. Chiral chromatography is a common method for separating enantiomers of spirocyclic compounds. The synthesis of enantiomerically pure this compound derivatives can be achieved through asymmetric synthesis, for example, by using chiral catalysts or starting from chiral precursors. The relative stereochemistry of diastereomers is often determined by spectroscopic methods, particularly 2D NMR techniques like NOESY, which can reveal through-space interactions between protons and thus provide information about their relative orientation. In some cases, the formation of diastereomers can be highly selective, driven by the steric and electronic properties of the reactants and intermediates in the synthetic pathway. thieme-connect.com

Spectroscopic and Diffraction Methods for Structural and Stereochemical Assignment

A combination of spectroscopic and diffraction techniques is essential for the unambiguous determination of the structure and stereochemistry of this compound systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for characterizing the connectivity and local environment of atoms in the molecule. Chemical shifts, coupling constants, and integration values provide a wealth of structural information. For instance, the chemical shifts of protons adjacent to the nitrogen atom can indicate the nature of the substituent on the nitrogen. In more complex substituted derivatives, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning all proton and carbon signals. As mentioned, NOESY experiments are particularly powerful for determining the relative stereochemistry of diastereomers by identifying protons that are close in space. semanticscholar.orgresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. For example, the N-H stretch in unsubstituted or N-monosubstituted 7-azaspiro[3.6]decanes will appear in the region of 3300-3500 cm⁻¹. Carbonyl groups in substituted derivatives, such as amides or ketones, will show strong absorption bands in the 1650-1750 cm⁻¹ region. semanticscholar.orgresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps to confirm its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. This technique allows for a precise three-dimensional visualization of the molecule in the solid state, confirming the conformational preferences and stereochemical relationships that are inferred from spectroscopic data. rsc.org

Table 2: Spectroscopic Data for a Representative Substituted Azaspiro[4.5]decane Derivative (Methyl (R)-4-(p-nitrobenzoyl)-1-thia-4-azaspiro[4.5]decane-3-carboxylate) mdpi.com

TechniqueObserved Data
IR (KBr, cm⁻¹) 2914 (C-H), 1727, 1642 (C=O), 1515 (C=C)
¹H NMR (400 MHz, CDCl₃, δ ppm) 8.26 (d, J = 8.8 Hz, 2H, Ar-H), 7.52 (d, J = 8.8 Hz, 2H, Ar-H), 4.66 (br, 1H, N-CH), 3.72 (s, 3H, O-CH₃), 3.19–3.20 (m, 2H, S-CH₂), 1.34–3.18 (m, 10H, C₆H₁₀)
¹³C NMR (100 MHz, CDCl₃, δ ppm) 170.38, 167.47, 147.98, 144.59, 126.85, 124.08, 81.14, 67.34, 53.06, 35.77, 35.18, 30.75, 25.60, 25.36, 24.49
HRMS (calcd. for [M + Na⁺] C₁₇H₂₀N₂O₅S) 387.0985, found 387.0990

Note: This data is for a related 1-thia-4-azaspiro[4.5]decane system and is presented as an illustrative example of the types of data obtained from these analytical techniques.

Computational Chemistry and Molecular Modeling of 7 Azaspiro 3.6 Decane

Quantum Mechanical (QM) Calculations for Electronic Structure and Reaction Energetics

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of 7-Azaspiro[3.6]decane. These methods provide a detailed picture of electron distribution, molecular orbitals, and electrostatic potential, which are crucial for predicting reactivity and intermolecular interactions.

Detailed research findings from analogous spirocyclic systems indicate that DFT methods, such as B3LYP, are frequently employed to calculate key electronic properties. researchgate.net For this compound, such calculations would reveal the localization of the nitrogen lone pair and its influence on the molecule's basicity and nucleophilicity. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's susceptibility to electrophilic and nucleophilic attack.

Furthermore, QM calculations are essential for determining reaction energetics. For instance, the proton affinity of the nitrogen atom can be accurately calculated, providing a quantitative measure of its basicity. Transition state theory, combined with QM calculations, can elucidate the energy barriers for various reactions, such as N-alkylation or N-acylation, which are common modifications for tuning the pharmacological properties of amine-containing scaffolds. A theoretical investigation into novel spirocyclic imines utilized Grimme's double-hybrid functional (DHF) B2PLYP method for quantum chemical calculations, highlighting its efficiency compared to more costly and time-consuming higher-level theories. nih.gov

Table 1: Illustrative QM-Calculated Electronic Properties of this compound

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack
LUMO Energy2.1 eVIndicates susceptibility to nucleophilic attack
Dipole Moment1.8 DInfluences solubility and intermolecular interactions
Proton Affinity225 kcal/molQuantifies the basicity of the nitrogen atom

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Landscapes

While QM methods provide detailed electronic information, they are computationally expensive for exploring the vast conformational space of flexible molecules. Molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for this purpose. chemrxiv.orgchemrxiv.org The this compound scaffold, containing a cyclobutane (B1203170) and a cycloheptane (B1346806) ring, possesses significant conformational flexibility.

MM calculations, using force fields such as AMBER or OPLS, can be used to perform systematic conformational searches to identify low-energy conformers. The relative energies of these conformers determine their population at a given temperature. For the cycloheptane ring in this compound, twist-chair and boat conformations are expected to be the most stable, a prediction supported by studies on similar seven-membered rings. dntb.gov.ua

MD simulations provide a dynamic view of the molecule's behavior over time, revealing the pathways of conformational interconversion and the flexibility of different regions of the molecule. researchgate.netmdpi.com By simulating the molecule in a solvent box, typically water, MD simulations can also provide insights into the role of solvent in stabilizing certain conformations and the dynamics of solvent molecules around the solute. Such simulations are crucial for understanding how the molecule might interact with a biological target. nih.gov

Table 2: Illustrative Conformational Analysis Data for this compound from MM Calculations

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s)Predicted Population (%)
Twist-Chair 10.00C1-N7-C8-C9 = -65°45
Twist-Chair 20.25C1-N7-C8-C9 = 70°35
Boat1.50C1-N7-C8-C9 = 110°15
Other> 2.50-< 5

In Silico Approaches for Scaffold Design and Optimization

The this compound scaffold represents a unique three-dimensional structure that can be exploited in drug discovery through various in silico techniques. One powerful approach is scaffold hopping, where a known active molecule's core is replaced with a novel scaffold, like this compound, to explore new chemical space and improve properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion). nih.govnih.govmdpi.com

Computational tools can be used to assess the suitability of the this compound scaffold as a replacement for existing molecular cores. By aligning the spirocycle with a known pharmacophore, researchers can design new derivatives that maintain the key interactions with a biological target while offering a novel intellectual property position.

Furthermore, in silico methods are crucial for optimizing the scaffold. Once the core is established, computational techniques can guide the addition of various substituents to the cyclobutane or cycloheptane rings, or to the nitrogen atom. Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations can predict how these modifications will affect the molecule's binding affinity and other pharmacological properties, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Prediction of Spectroscopic Parameters to Aid Structural Characterization

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for confirming the structure of newly synthesized compounds. mdpi.com DFT calculations can provide accurate predictions of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. dtic.mildtic.milumass.eduyoutube.com

For this compound, predicting the ¹H and ¹³C NMR spectra is particularly important for its characterization. By calculating the magnetic shielding tensors for each nucleus in the lowest energy conformers and then performing a Boltzmann-weighted average, a theoretical spectrum can be generated. compchemhighlights.org Comparing this predicted spectrum with the experimental data can help assign peaks and confirm the relative stereochemistry of the molecule. Recent advancements in machine learning, trained on large datasets of experimental and computed NMR data, have further improved the accuracy of these predictions. nih.gov

Similarly, the prediction of the IR spectrum can aid in structural elucidation. The calculated vibrational frequencies and their corresponding intensities can be compared to the experimental spectrum to identify characteristic peaks, such as the N-H stretch (for the secondary amine) and various C-H and C-C stretching and bending modes of the spirocyclic system.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound

ParameterPredicted Value (Illustrative)Experimental Value (Illustrative)
¹³C NMR Chemical Shift (C attached to N)55.2 ppm54.8 ppm
¹H NMR Chemical Shift (H on N)2.1 ppm2.3 ppm
IR Frequency (N-H stretch)3350 cm⁻¹3345 cm⁻¹

Computational Studies on Reaction Mechanisms for this compound Formation

For the formation of spirocyclic amines, several synthetic routes are possible. Computational studies can be employed to investigate the mechanisms of these reactions, such as intramolecular cyclizations or cycloadditions. mdpi.com For example, if a key step involves an intramolecular nucleophilic attack of an amine onto an electrophilic center to form one of the rings, DFT calculations can be used to determine the activation energy for this step.

A detailed mechanistic analysis of the nitrogen deletion of 1-aryl-tetrahydroisoquinolines suggests a diradical mechanism that can lead to unexpected spirocyclic intermediates. chemrxiv.orgchemrxiv.org Such computational investigations can reveal whether a reaction is under kinetic or thermodynamic control and can explain the observed stereochemical outcomes. This knowledge is crucial for optimizing reaction conditions to improve the yield and purity of the desired this compound product. Computational studies on multicomponent reactions for synthesizing spiro-annulated scaffolds have utilized DFT to validate proposed reaction mechanisms and ascertain the preference for a particular pathway by comparing the relative stability of intermediates. researchgate.net

Structure Activity Relationship Sar and Scaffold Exploration Studies Involving 7 Azaspiro 3.6 Decane Analogues

Methodological Frameworks for SAR Investigations of Spirocyclic Scaffolds

The investigation of SAR for spirocyclic scaffolds like 7-Azaspiro[3.6]decane requires a systematic approach to understand how structural modifications influence biological activity.

Systematic structural modification is a fundamental strategy in medicinal chemistry to probe the SAR of a lead compound. For the this compound nucleus, this involves the incremental alteration of various structural features. While specific SAR studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be illustrated by examining related azaspirocyclic systems.

For instance, in a study of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine (B1211576) agonists, researchers synthesized a series of analogues to probe the effect of substituents at the 6-position. nih.gov The core scaffold was maintained while different arylmethyl groups were introduced. This systematic approach allowed for the identification of key structural determinants for biological activity.

A hypothetical SAR exploration of the this compound scaffold could involve:

Substitution on the nitrogen atom: Introducing various alkyl, aryl, or acyl groups on the nitrogen of the azepane ring to explore the impact on receptor binding or cellular permeability.

Modification of the cyclobutane (B1203170) ring: Introducing substituents on the four-membered ring to probe steric and electronic effects.

Alteration of the azepane ring: Modifying the seven-membered ring by introducing substituents or altering its conformation.

An illustrative example of systematic modification on a related azaspiro[4.5]decane scaffold is presented in the table below, showcasing how variations in a substituent (R) can impact biological activity.

Compound IDScaffoldR GroupBiological Activity (IC50, nM)
1a 7-methyl-1,4-dioxa-7-azaspiro[4.5]decaneBenzyl>1000
1b 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane3-Indolylmethyl>1000
1c 7-methyl-1,4-dioxa-7-azaspiro[4.5]decane4-Indolylmethyl95

This table is illustrative and based on data from a related azaspiro[4.5]decane system to demonstrate the principle of systematic structural modification. nih.gov

Topographical mapping of the chemical space around the this compound scaffold involves a more global exploration of its synthetic accessibility and the diversity of compounds that can be generated. This approach aims to understand the boundaries of the chemical space that can be occupied by derivatives of the core scaffold. The three-dimensional nature of spirocycles makes them particularly suitable for exploring new regions of chemical space. bldpharm.comresearchgate.net

This exploration can be guided by computational methods to predict the properties of virtual compounds, followed by the synthesis of a diverse set of representative molecules. The goal is to create a library of compounds that covers a wide range of physicochemical properties and spatial arrangements of functional groups around the central scaffold.

Scaffold Hopping and Bioisosteric Replacement Strategies Applied to the this compound Core

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemotypes with similar biological activity but different core structures. These approaches can lead to compounds with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property.

For the this compound core, scaffold hopping could involve replacing the spiro[3.6] system with other spirocyclic or non-spirocyclic cores that maintain a similar spatial arrangement of key pharmacophoric features. For example, a related 7-azaspiro[3.5]nonane scaffold has been successfully employed in the design of GPR119 agonists. nih.gov

Bioisosteric replacement within the this compound framework would involve substituting specific functional groups or ring systems with others that have similar steric and electronic properties. For example, the nitrogen atom in the azepane ring could be replaced by other heteroatoms, or the cyclobutane ring could be replaced with a cyclopentane (B165970) or a heterocyclic ring to modulate the compound's properties. While specific examples for the this compound are not readily found, the general principle is widely applied in medicinal chemistry.

The Role of Stereochemistry in Molecular Recognition and Design

Stereochemistry plays a critical role in the biological activity of chiral molecules, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. The spiro atom in this compound is a chiral center, and therefore, its analogues can exist as enantiomers. The three-dimensional arrangement of substituents around this chiral center can profoundly influence how the molecule interacts with its biological target.

It is well-established that the differential binding of enantiomers to their receptors is a key factor in their biological activity. Therefore, the stereoselective synthesis and biological evaluation of individual enantiomers of this compound analogues are crucial for a comprehensive SAR understanding. In a study on 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists, the optical resolution of active compounds revealed that the agonist activity resided preferentially in one enantiomer. nih.gov This highlights the importance of controlling stereochemistry in the design of spirocyclic drug candidates.

Rational Design and Synthesis of Compound Libraries for SAR Profiling

The rational design and synthesis of compound libraries are essential for efficiently exploring the SAR of a given scaffold. For the this compound core, a library of derivatives would be designed to systematically probe the effects of various structural modifications.

The design of such a library would typically involve:

Selection of a versatile synthetic route: A synthetic pathway that allows for the late-stage introduction of diverse functional groups is highly desirable.

Computational modeling: In silico methods can be used to prioritize the synthesis of compounds with a higher probability of being active.

Diversity-oriented synthesis: This approach aims to generate a library of structurally diverse molecules from a common intermediate.

While a specific library based on the this compound scaffold is not prominently described in the literature, the principles of library design are well-established. The synthesis of a series of 1,3,6-trisubstituted 1,4-diazepane-7-ones as human kallikrein 7 inhibitors provides an example of how a focused library can be used to elucidate SAR. nih.gov

Advanced Research Applications and Methodologies in the Study of 7 Azaspiro 3.6 Decane

Integration of Synthetic and Computational Approaches for Scaffold Innovation

The development of novel derivatives of 7-Azaspiro[3.6]decane relies heavily on the synergy between synthetic organic chemistry and computational modeling. This integrated approach allows for the rational design of new compounds with desired properties, thereby accelerating the discovery process.

Computational tools are instrumental in the initial stages of scaffold innovation. Techniques such as Density Functional Theory (DFT) can be employed to understand the conformational preferences and electronic properties of the this compound core. This knowledge is crucial for predicting how the scaffold will interact with biological targets. Furthermore, molecular docking simulations can be used to virtually screen libraries of potential this compound derivatives against specific protein targets, helping to prioritize synthetic efforts on compounds with the highest predicted binding affinities.

Synthetic strategies for the construction of the this compound skeleton and its derivatives can be guided by these computational insights. Retrosynthetic analysis, aided by computational prediction of reaction feasibility and outcomes, can lead to more efficient and innovative synthetic routes. For instance, the development of novel cycloaddition or ring-expansion strategies to form the spirocyclic core can be explored and optimized through computational modeling before being attempted in the laboratory.

Table 1: Comparison of Predicted Physicochemical Properties of this compound Analogs

Compound Molecular Weight ( g/mol ) LogP Polar Surface Area (Ų) Number of H-Bond Donors Number of H-Bond Acceptors
This compound 139.24 2.1 12.03 1 1
N-Methyl-7-Azaspiro[3.6]decane 153.27 2.4 12.03 0 1
N-Acetyl-7-Azaspiro[3.6]decane 181.27 1.8 29.1 0 2

Note: The data in this table is illustrative and based on computational predictions for hypothetical derivatives.

High-Throughput Synthesis and Screening Methodologies for Library Generation

To fully explore the chemical space around the this compound scaffold, the generation and screening of large libraries of its derivatives are essential. High-throughput synthesis (HTS) and high-throughput screening (HTS) are powerful methodologies that enable the rapid production and evaluation of thousands of compounds.

Parallel synthesis techniques are particularly well-suited for the creation of this compound libraries. By utilizing a common starting material and a diverse set of building blocks, a large number of analogs can be synthesized simultaneously. For example, the nitrogen atom of the this compound core can be functionalized with a variety of acyl chlorides, sulfonyl chlorides, or alkyl halides in a parallel fashion to generate a library of N-substituted derivatives.

Once a library of this compound derivatives has been synthesized, high-throughput screening can be employed to identify compounds with interesting biological activities. This involves the use of automated systems to test the compounds against a panel of biological targets in a miniaturized format, such as 384- or 1536-well plates. The data generated from these screens can quickly identify "hit" compounds that can be further optimized in the drug discovery process.

Table 2: Illustrative High-Throughput Screening Hit Profile for a Hypothetical this compound Library

Compound ID Target Activity (IC50, µM)
AZ-001 Kinase A > 50
AZ-002 GPCR B 5.2
AZ-003 Protease C 15.8

Note: This data is hypothetical and for illustrative purposes only.

Chemoinformatics and Data Mining in the Discovery and Characterization of Spirocyclic Systems

Chemoinformatics and data mining play a crucial role in making sense of the large datasets generated from high-throughput synthesis and screening of spirocyclic systems like this compound. These computational techniques are used to analyze structure-activity relationships (SAR), predict the properties of new compounds, and identify promising new areas of chemical space to explore.

By analyzing the data from HTS campaigns, chemoinformatic tools can identify the structural features of this compound derivatives that are associated with a particular biological activity. This information can then be used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which can guide the design of more potent and selective compounds.

Data mining of existing chemical and biological databases can also provide valuable insights. For example, searching for spirocyclic scaffolds in databases of known drugs and bioactive compounds can reveal privileged substructures and inspire the design of new this compound derivatives with a higher probability of biological relevance. The analysis of large datasets can also help in understanding the broader trends in the physicochemical properties and biological activities of spirocyclic compounds, providing a valuable context for the specific exploration of the this compound scaffold.

Table 3: List of Mentioned Compounds

Compound Name
This compound
N-Methyl-7-Azaspiro[3.6]decane
N-Acetyl-7-Azaspiro[3.6]decane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.